pEBOV-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

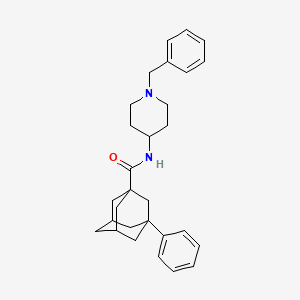

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O/c32-27(30-26-11-13-31(14-12-26)20-22-7-3-1-4-8-22)29-18-23-15-24(19-29)17-28(16-23,21-29)25-9-5-2-6-10-25/h1-10,23-24,26H,11-21H2,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLXRRVKVDQNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of pEBOV-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for pEBOV-IN-1, a known inhibitor of pseudotyped Ebola virus (pEBOV). The information is compiled for an audience with a strong background in virology, pharmacology, and molecular biology.

Core Mechanism of Action

This compound is an adamantane carboxamide compound that functions as a small molecule inhibitor of Ebola virus entry into host cells.[1] Its primary mechanism of action is the inhibition of the critical interaction between the Ebola virus glycoprotein (GP) and the host cell's Niemann-Pick C1 (NPC1) protein.[2][3][4] This interaction is a pivotal and indispensable step for the virus to deliver its genetic material into the cytoplasm and initiate infection.[2][3]

The Ebola virus enters host cells through a process of macropinocytosis. Once inside the cell and enclosed within an endosome, the viral glycoprotein (GP) is cleaved by host proteases, specifically cathepsins B and L. This cleavage event "primes" the glycoprotein, exposing a domain that then binds to the NPC1 protein located in the late endosomal membrane.[2][3] The binding of the cleaved GP (GPcl) to domain C of NPC1 triggers conformational changes that mediate the fusion of the viral and endosomal membranes, allowing the viral nucleocapsid to escape into the cytoplasm.[2]

This compound and other related small molecule inhibitors are understood to act by binding to NPC1, thereby sterically hindering or allosterically preventing the binding of the viral GPcl.[3][4] By blocking this essential protein-protein interaction, these inhibitors effectively halt the viral entry process at a late stage, preventing infection.[4]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related Ebola virus entry inhibitors. This data is crucial for assessing the potency, specificity, and therapeutic window of these compounds.

| Compound | Target | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |

| This compound (Comp 2) | pEBOV | Pseudotyped Virus Entry | 0.38 | Not Reported | Not Reported | Not Reported | [1] |

| EBOV-GP-IN-1 (Compound 28) | EBOV-GP | Pseudotyped Virus Entry | 0.05 | 5.10 ± 1.56 | 58 | Huh7 | [5] |

| Benzothiazepine 9 | pEBOV | Pseudotyped Virus Entry | 0.37 | Not Reported | Not Reported | Not Reported | [2] |

| Carbazole 2 | pEBOV | Pseudotyped Virus Entry | 0.37 | Not Reported | Not Reported | Not Reported | [2] |

| Sulfide 14 | pEBOV | Pseudotyped Virus Entry | 4.69 | Not Reported | Not Reported | Not Reported | [2] |

| Sulfide 26 | pEBOV | Pseudotyped Virus Entry | 2.04 | Not Reported | Not Reported | Not Reported | [2] |

| MBX2254 | EBOV | Viral Infection | ~0.28 | >50 | >178 | Not Reported | [4][6] |

| MBX2270 | EBOV | Viral Infection | ~10 | >50 | >5 | Not Reported | [4][6] |

| Benzylpiperazine adamantane diamide (3.0) | EBOV-GP | Pseudotyped Virus Entry | Not Reported | Not Reported | Not Reported | Vero | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Ebola virus entry inhibitors like this compound.

1. Pseudotyped Virus Entry Assay:

This assay is a common and safe method to screen for inhibitors of viral entry for highly pathogenic viruses like Ebola.

-

Principle: A surrogate, replication-deficient virus (e.g., HIV or VSV) is engineered to express the envelope glycoprotein of the Ebola virus (EBOV-GP) on its surface. The core of the pseudovirus contains a reporter gene, such as luciferase or green fluorescent protein (GFP). Inhibition of viral entry is quantified by a reduction in the reporter signal in target cells.

-

Methodology:

-

Cell Seeding: Target cells (e.g., Vero, Huh7, A549) are seeded in 96-well plates and allowed to adhere overnight.[3][4]

-

Compound Treatment: Cells are pre-incubated with serially diluted concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 1 hour).[4]

-

Infection: The pseudotyped virus is added to the wells containing the cells and inhibitor.

-

Incubation: The plates are incubated for a period sufficient for viral entry, integration (for lentiviral pseudotypes), and reporter gene expression (e.g., 48-72 hours).

-

Signal Quantification: The reporter gene expression is measured. For luciferase, a substrate is added, and luminescence is read using a luminometer. For GFP, fluorescence is measured using a fluorescence microscope or plate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

-

2. Cytotoxicity Assay:

This assay is performed in parallel with efficacy assays to determine the concentration at which the compound is toxic to the host cells.

-

Principle: The viability of cells is measured after exposure to the test compound. Common methods include MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity.

-

Methodology:

-

Cell Seeding and Treatment: Cells are seeded and treated with the compound in the same manner as the entry assay.

-

Incubation: The incubation period is typically matched to the duration of the efficacy assay.

-

Viability Measurement: A viability reagent is added to the wells, and the signal (e.g., absorbance or luminescence) is measured according to the manufacturer's protocol.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The Selectivity Index (SI = CC50/IC50) is then determined to assess the therapeutic window of the compound.[2]

-

3. ELISA-based GP-NPC1 Binding Assay:

This biochemical assay directly measures the ability of an inhibitor to block the interaction between the cleaved Ebola virus glycoprotein (GPcl) and the C-domain of NPC1.

-

Principle: Recombinant GPcl is immobilized on a surface, and the binding of tagged, soluble NPC1-C domain is detected. The inhibitor's effect is measured by a decrease in the binding signal.

-

Methodology:

-

Plate Coating: An ELISA plate is coated with an antibody that captures the EBOV GP.[2]

-

GP Capture: Lentiviral particles expressing EBOV-GP, previously cleaved with a protease like thermolysin to generate GPcl, are added to the plate.[2]

-

Inhibitor Incubation: The test compound is added to the wells.

-

NPC1-C Binding: A purified, tagged (e.g., FLAG-tagged) human NPC1-domain C is added.[2]

-

Detection: The binding of NPC1-C is detected using an enzyme-conjugated antibody against the tag (e.g., anti-FLAG-HRP). A colorimetric substrate is then added, and the absorbance is measured.[2]

-

Data Analysis: A reduction in absorbance in the presence of the inhibitor indicates a blockage of the GPcl-NPC1 interaction.

-

Visualizations

Signaling Pathway of Ebola Virus Entry and Inhibition by this compound

Caption: Ebola virus entry pathway and the inhibitory action of this compound on the GP-NPC1 interaction.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the identification and characterization of Ebola virus entry inhibitors like this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]

Discovery and Synthesis of pEBOV-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of pEBOV-IN-1, a potent inhibitor of Ebola virus (EBOV) cell entry. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.

Executive Summary

This compound is a member of the adamantane carboxamide chemical series, identified as a powerful inhibitor of pseudotyped Ebola virus (pEBOV) infectivity. This compound, also referred to as "Comp 2" in initial screenings, demonstrates significant potency with a half-maximal effective concentration (EC50) of 0.38 μM against pEBOV.[1][2] The discovery of this series stemmed from a high-throughput screening of a compound library, which identified an initial hit that led to the synthesis and evaluation of analogs, including the more potent this compound.[3] Subsequent studies have established that these adamantane carboxamides directly target the Ebola virus glycoprotein (GP), a critical component for viral entry into host cells.[3]

Quantitative Data

The inhibitory activity of this compound and its analogs was quantified using a pseudotyped virus infectivity assay. The following table summarizes the key quantitative data for selected compounds from the adamantane carboxamide series.

| Compound ID | Chemical Structure | pEBOV EC50 (μM) |

| 1 (Initial Hit) | Adamantane carboxamide core | ~3.9 |

| This compound (Comp 2) | Phenyl group addition to adamantane core | 0.38 |

| Optimized Analogs | Further structural modifications | ~0.010 - 0.015 |

Table 1: Summary of in-vitro efficacy for key adamantane carboxamides against pseudotyped Ebola virus (pEBOV). Data sourced from Plewe et al., ACS Medicinal Chemistry Letters, 2020.[3]

Mechanism of Action: Ebola Virus Cell Entry

This compound and its analogs inhibit the entry of the Ebola virus into host cells by directly targeting the viral glycoprotein (GP). The canonical entry pathway of the Ebola virus is a multi-step process initiated by the attachment of the viral GP to the host cell surface. This is followed by internalization into endosomes, where host proteases cleave the GP. This cleavage primes GP to bind to the intracellular receptor, Niemann-Pick C1 (NPC1), which ultimately triggers the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. The adamantane carboxamides are believed to interfere with the function of the GP, thereby preventing this fusion event.[3]

Experimental Protocols

Synthesis of this compound (Adamantane Carboxamide Analog)

The synthesis of this compound and its analogs follows a general synthetic scheme for adamantane carboxamides. The core structure is typically assembled through amide bond formation between a substituted adamantane carboxylic acid and a primary or secondary amine.

General Procedure:

-

Carboxylic Acid Activation: To a solution of the adamantane carboxylic acid derivative in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature to activate the carboxylic acid.

-

Amide Coupling: The desired amine is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography or LC-MS.

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired adamantane carboxamide.

Pseudotyped Ebola Virus (pEBOV) Infectivity Assay

This assay is used to quantify the inhibitory effect of compounds on Ebola virus entry in a BSL-2 compatible format. It utilizes a replication-incompetent vesicular stomatitis virus (VSV) or murine leukemia virus (MLV) core, pseudotyped with the Ebola virus glycoprotein (GP).[4][5] The viral core carries a reporter gene, typically luciferase or green fluorescent protein (GFP), allowing for the quantification of viral entry into susceptible host cells.

Protocol Outline:

-

Cell Seeding: Susceptible host cells (e.g., HEK293T, Vero, or Huh7) are seeded in 96-well plates and incubated overnight to allow for cell attachment.

-

Compound Treatment: The cells are pre-incubated with serial dilutions of the test compounds (including this compound) for a short period.

-

Infection: A known titer of the pEBOV reporter virus is added to each well.

-

Incubation: The plates are incubated for 24-48 hours to allow for viral entry and reporter gene expression.

-

Signal Detection:

-

For luciferase-based assays, a luciferase substrate is added, and luminescence is measured using a plate reader.

-

For GFP-based assays, fluorescence is measured using a fluorescence microscope or plate reader.

-

-

Data Analysis: The EC50 value, the concentration at which the compound inhibits 50% of the viral infectivity, is calculated by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

This compound represents a promising lead compound in the development of small molecule therapeutics against Ebola virus. Its discovery through systematic screening and subsequent optimization highlights the potential of the adamantane carboxamide scaffold. The direct targeting of the viral glycoprotein provides a clear mechanism of action, and the well-defined synthesis and assay protocols facilitate further research and development in this area. This technical guide provides a comprehensive resource for scientists working to advance antiviral therapies for Ebola virus disease.

References

- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of pseudotyped virus particles to monitor Ebola virus and SARS-CoV-2 viral entry in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Ebola Virus Inhibitor pEBOV-IN-1 and its Viral Target

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ebola virus (EBOV) inhibitor, pEBOV-IN-1, with a focus on its molecular target, mechanism of action, and relevant experimental data and protocols.

Executive Summary

This compound is a potent small molecule inhibitor of Ebola virus entry. It belongs to the adamantane carboxamide chemical class and exerts its antiviral activity by directly targeting the Ebola virus glycoprotein (GP), the sole viral protein responsible for mediating entry into host cells. By binding to a critical pocket within the GP complex, this compound allosterically prevents the conformational changes necessary for membrane fusion, thereby halting the viral life cycle at an early stage. This guide details the current understanding of this compound's interaction with its target and provides the necessary technical information for its study and potential further development.

This compound: Quantitative Data

The following table summarizes the available quantitative data for this compound and related adamantane carboxamide inhibitors. This data is crucial for assessing the compound's potency and therapeutic window.

| Compound | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound (Comp 2) | pEBOV Infectivity | - | 0.38 | Not Reported | Not Reported | Not Reported | [1] |

| Adamantane Carboxamide Analogues | pEBOV Infectivity | - | 0.01 - 0.015 | Not Reported | Not Reported | Not Reported | [2][3] |

| Adamantane Carboxamide Analogues | Wild-type EBOV | - | Low hundred nanomolar | Not Reported | Not Reported | Not Reported | [2] |

Note: EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.[4][5] CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.[5] The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity; a higher SI is desirable.[6][7]

Target in Ebola Virus: The Glycoprotein (GP)

The molecular target of this compound is the Ebola virus glycoprotein (GP). GP is a class I viral fusion protein and the only protein on the surface of the Ebola virion, making it a prime target for neutralizing antibodies and antiviral drugs.

Structure and Function of Ebola Virus GP

The GP is a trimer, with each monomer composed of two disulfide-linked subunits, GP1 and GP2.[2]

-

GP1: Responsible for attachment to host cell receptors.

-

GP2: Mediates the fusion of the viral and host cell membranes.

The entry process initiated by GP is a complex series of events that includes attachment to the cell surface, uptake into endosomes, proteolytic cleavage of GP by host cathepsins, binding to the endosomal receptor Niemann-Pick C1 (NPC1), and finally, membrane fusion.[8][9][10]

Binding Site and Mechanism of Action of this compound

This compound and its adamantane carboxamide analogues bind to a hydrophobic pocket located at the interface of the GP1 and GP2 subunits.[11] This binding site is crucial for the conformational changes that GP must undergo to mediate membrane fusion.

The binding of this compound displaces a polypeptide loop in GP1, referred to as the "DFF lid" (composed of residues 192-194), which normally occupies this pocket in the unbound state.[11] By occupying this pocket, the inhibitor allosterically prevents the necessary structural rearrangements of GP, ultimately blocking the fusion of the viral and endosomal membranes and preventing the release of the viral genome into the cytoplasm.[11]

The following diagram illustrates the proposed mechanism of action:

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Pseudotyped Virus Neutralization Assay

This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level (BSL-2) environment.[12][13][14]

Objective: To determine the concentration at which an inhibitor, such as this compound, can block 50% of the infection by a pseudotyped virus carrying the Ebola GP.

Materials:

-

Cells: HEK293T cells (for pseudovirus production) and a target cell line susceptible to EBOV GP-mediated entry (e.g., Vero E6 cells).

-

Plasmids:

-

A plasmid encoding the Ebola virus glycoprotein (GP).

-

A viral backbone plasmid, typically from a lentivirus (e.g., HIV-1) or a rhabdovirus (e.g., VSV), lacking its own envelope protein and containing a reporter gene (e.g., luciferase or GFP).

-

A transfection reagent.

-

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Reagents: Cell culture media, fetal bovine serum (FBS), antibiotics, luciferase assay reagent, and a luminometer.

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the Ebola GP plasmid and the viral backbone plasmid using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Harvest the supernatant containing the pseudotyped virus particles.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

The pseudovirus stock can be stored at -80°C.

-

-

Neutralization Assay:

-

Seed the target cells (e.g., Vero E6) in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Incubate the pseudovirus with the different concentrations of the inhibitor for 1 hour at 37°C.

-

Remove the medium from the target cells and add the virus-inhibitor mixture.

-

Incubate for 48-72 hours.

-

-

Data Analysis:

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

-

If using a GFP reporter, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

-

The percentage of inhibition is calculated relative to the signal from cells infected with pseudovirus in the absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[15]

-

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells.

Materials:

-

Cells: The same target cell line used in the neutralization assay.

-

Inhibitor: this compound.

-

Reagents: Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or XTT).

Protocol:

-

Seed the target cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of this compound to the cells.

-

Incubate for the same duration as the neutralization assay (48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

The percentage of cytotoxicity is calculated relative to the signal from untreated cells.

-

The CC50 value is determined by plotting the percentage of cytotoxicity against the inhibitor concentration and fitting the data to a dose-response curve.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

Ebola Virus Entry Signaling Pathway

The entry of the Ebola virus into a host cell is a multi-step process involving various cellular pathways. The following diagram provides a simplified representation of this pathway.[8][9][17]

Experimental Workflow for Antiviral Compound Screening

The process of identifying and characterizing antiviral compounds like this compound typically follows a structured workflow.

Conclusion

This compound represents a promising class of Ebola virus entry inhibitors that target the viral glycoprotein. Its mechanism of action, involving the allosteric inhibition of GP-mediated membrane fusion, provides a solid foundation for the rational design of more potent and selective antiviral agents. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate this compound and other potential EBOV inhibitors. Further studies to obtain a co-crystal structure of this compound with the Ebola GP and to determine its in vivo efficacy are critical next steps in the development of this compound as a potential therapeutic for Ebola virus disease.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High degree of correlation between Ebola virus BSL-4 neutralization assays and pseudotyped VSV BSL-2 fluorescence reduction neutralization test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. labinsights.nl [labinsights.nl]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to pEBOV-IN-1: A Potent Adamantane Carboxamide Inhibitor of Ebola Virus Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of pEBOV-IN-1, a promising adamantane carboxamide inhibitor of Ebola virus (EBOV) entry. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers actively engaged in the development of antiviral therapeutics.

Chemical Structure and Physicochemical Properties

This compound, also identified as Compound 2 in the primary literature, is a novel small molecule belonging to the adamantane carboxamide chemical series.[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆N₂O | [1] |

| Molecular Weight | 428.61 g/mol | [1] |

| CAS Number | 1252187-41-9 | [1] |

| Aqueous Solubility | >20 mg/mL (as HCl salt) | [1][2] |

Antiviral Activity and Potency

This compound has demonstrated potent inhibitory activity against both pseudotyped and wild-type Ebola virus. Its primary mechanism of action is the inhibition of viral entry into host cells.

Quantitative Antiviral Activity Data:

| Assay Type | Virus | Cell Line | EC₅₀ | Reference |

| Pseudotyped Virus Entry Assay | Vesicular Stomatitis Virus (VSV) pseudotyped with EBOV Glycoprotein (pEBOV) | Vero | 0.38 µM | [1] |

| Wild-Type Virus Infection Assay | Ebola virus (Wild Type) | - | Low hundred nanomolar | [2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action: Targeting the Ebola Virus Glycoprotein

This compound exerts its antiviral effect by directly targeting the Ebola virus glycoprotein (GP), the sole viral protein on the virion surface responsible for mediating host cell attachment and entry.[1][2] The entry process of EBOV is a multi-step cascade that involves attachment to the cell surface, uptake into endosomes, and fusion of the viral and host cell membranes to release the viral genome into the cytoplasm.[1]

Signaling Pathway of Ebola Virus Entry and Inhibition by this compound:

The following diagram illustrates the key steps in EBOV entry and the point of intervention by this compound.

Caption: Ebola virus entry pathway and the inhibitory action of this compound.

X-ray cocrystallography studies of a lead compound from the same adamantane carboxamide series have revealed that these inhibitors bind to a hydrophobic pocket within the EBOV glycoprotein.[1] This binding is thought to allosterically inhibit the conformational changes in GP that are necessary for fusion of the viral and endosomal membranes, thereby preventing the release of the viral genetic material into the host cell cytoplasm.[1]

Experimental Protocols

General Synthesis of Adamantane Carboxamides

The synthesis of this compound and related adamantane carboxamides generally follows a standard amide coupling procedure. A representative synthetic workflow is depicted below.

Caption: General synthetic workflow for adamantane carboxamides.

Detailed Protocol:

A general procedure involves the reaction of an appropriate adamantane carboxylic acid with a desired amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent such as DMF (Dimethylformamide). The reaction is typically stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography to yield the final amide product. For the specific synthesis of N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(diethylamino)phenyl)acetamide (this compound), adamantane-1-amine would be reacted with 2-(4-(diethylamino)phenyl)acetic acid under similar amide coupling conditions.

Pseudotyped Virus (pEBOV) Entry Assay

The antiviral activity of this compound was primarily determined using a pseudotyped virus entry assay. This assay utilizes a replication-deficient vesicular stomatitis virus (VSV) core, in which the native glycoprotein is replaced with the Ebola virus glycoprotein (GP). The VSV core also contains a reporter gene, typically luciferase.[3] Inhibition of viral entry is quantified by a reduction in the luciferase signal.

Experimental Workflow:

Caption: Workflow for the pseudotyped Ebola virus entry assay.

Detailed Protocol:

-

Cell Seeding: Host cells (e.g., Vero cells) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Preparation: this compound is serially diluted to various concentrations in an appropriate medium.

-

Infection: The cell culture medium is replaced with the medium containing the diluted compound, and the cells are then infected with a predetermined amount of pEBOV expressing luciferase.

-

Incubation: The plates are incubated for a period of 24 to 48 hours to allow for viral entry and expression of the reporter gene.

-

Lysis and Signal Detection: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to controls, and the EC₅₀ value is calculated by fitting the data to a dose-response curve.

Metabolic Stability

The metabolic stability of this compound has been assessed in vitro using human liver microsomes.[1][2] This assay provides an indication of how susceptible the compound is to metabolism by cytochrome P450 enzymes in the liver, which is a key determinant of its pharmacokinetic profile.

Metabolic Stability Data:

| Species | System | Stability | Reference |

| Human | Liver Microsomes | Attractive metabolic stability | [1][2] |

Human Liver Microsome Stability Assay Protocol:

A general protocol for assessing metabolic stability in human liver microsomes is as follows:

-

Incubation: The test compound (this compound) is incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile).

-

Analysis: The concentration of the remaining parent compound in each sample is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

This compound is a potent inhibitor of Ebola virus entry with a well-defined mechanism of action targeting the viral glycoprotein. Its favorable physicochemical properties, including good aqueous solubility and metabolic stability, make it a promising lead compound for the development of orally bioavailable anti-EBOV therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for further research and optimization of this and related adamantane carboxamide inhibitors.

Disclaimer: this compound is a research chemical and is not approved for human use. All handling and experiments should be conducted in accordance with appropriate safety guidelines and regulations.

References

- 1. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Adamantane Carboxamides as Potent Filovirus Entry Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filoviruses, including Ebola and Marburg viruses, are notorious for causing severe and often fatal hemorrhagic fevers in humans.[1][2][3] The high mortality rates and the potential for outbreaks underscore the urgent need for effective antiviral therapeutics.[1][2] The viral surface glycoprotein (GP) is a critical component for viral entry into host cells, making it a prime target for antiviral drug development.[1][4][5] This technical guide provides an in-depth overview of a promising class of small molecules, adamantane carboxamides, which have been identified as potent inhibitors of filovirus entry. The guide will detail their mechanism of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation, presenting quantitative data in a clear, tabular format and illustrating complex pathways and workflows with diagrams.

Introduction: The Filovirus Threat and the Glycoprotein Target

Filoviruses are enveloped, non-segmented, negative-strand RNA viruses.[5] The family Filoviridae includes two main genera that infect humans: Ebolavirus and Marburgvirus.[3][6] The sole protein expressed on the surface of the viral envelope is the glycoprotein (GP), which is essential for mediating host cell attachment, endosomal entry, and membrane fusion.[4][5]

The filovirus entry process is a multi-step cascade:

-

Attachment: The GP1 subunit of the trimeric GP complex binds to attachment factors on the host cell surface.[2][4]

-

Internalization: The virus is then internalized into the host cell via macropinocytosis and trafficked to the endosome.[2][4]

-

Proteolytic Cleavage: Within the acidified endosome, host proteases, such as Cathepsin L and B, cleave the GP1 subunit.[2][4]

-

Receptor Binding: This cleavage exposes the receptor-binding domain of GP1, which then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1).[2][4]

-

Fusion: The interaction with NPC1 triggers conformational changes in the GP2 subunit, leading to the fusion of the viral and endosomal membranes and the release of the viral nucleocapsid into the cytoplasm to initiate replication.[2][4]

Given its critical role, the GP is a well-validated target for the development of antiviral inhibitors.

Mechanism of Action of Adamantane Carboxamides

A novel series of adamantane carboxamides has been identified as potent inhibitors of Ebola virus (EBOV) cell entry.[4][7][8] X-ray cocrystallography has revealed that these compounds directly bind to the EBOV GP.[4][7] This direct interaction with the viral glycoprotein is a key aspect of their inhibitory activity.

Interestingly, this mechanism is distinct from another class of adamantane-containing compounds, the adamantane dipeptide piperazines, which have been found to target the host protein NPC1.[4][5] The adamantane carboxamides described herein act on the viral protein itself, offering a different therapeutic strategy.

The binding of adamantane carboxamides to the GP trimer appears to be allosteric, with positive cooperativity.[4] This suggests that the binding of one inhibitor molecule to a GP1-GP2 dimer enhances the binding of subsequent inhibitor molecules to the other dimers within the trimeric complex, leading to a more potent inhibition of GP function and viral entry.[4]

Caption: Ebola virus entry pathway and the point of inhibition by adamantane carboxamides.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The discovery of this class of inhibitors began with a high-throughput screen that identified an initial hit compound with an EC50 of ~3.9 μM against pseudotyped Ebola virus (pEBOV).[4] Subsequent optimization through SAR exploration led to the identification of significantly more potent analogs with EC50 values in the low nanomolar range (~10-15 nM).[4][7][8]

Core Adamantane SAR

The adamantane core was a key focus of the SAR studies. The addition of a phenyl group to the adamantane core significantly increased potency. Further substitutions on this phenyl adamantane core led to the most potent compounds.[4]

Quantitative Efficacy and Cytotoxicity Data

The following tables summarize the in vitro efficacy and cytotoxicity data for key adamantane carboxamide analogs against both pseudotyped and wild-type Ebola virus.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Prioritized Adamantane Carboxamide Enantiomers

| Compound | pEBOV EC50 (nM) | Hill Slope | Wild-Type EBOV EC50 (nM) | Wild-Type EBOV EC90 (nM) | CC50 (μM) | SI90 (CC50/EC90) |

| 36 | 15 | 1.4 | 110 | 250 | >8.5 | 34 |

| 38 | 10 | 1.7 | 80 | 110 | >8.5 | 77 |

| 40 | 10 | 1.5 | 130 | 210 | >8.5 | 40 |

| 42 | 10 | 1.6 | 38 | - | >8.5 | 221** |

| Data from plaque assay, not viral yield reduction assay. | ||||||

| **SI50 (CC50/EC50) |

Data sourced from "Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors".[4]

Pharmacological Properties

Lead compounds from this series also exhibit favorable pharmacological properties, which are crucial for their potential development as therapeutics.

Table 2: Aqueous Solubility and Metabolic Stability of Prioritized Analogs

| Compound | Aqueous Solubility (mg/mL at pH 7.4) | Human Liver Microsome Stability (% remaining at 60 min) |

| 36 | >20 | 80 |

| 38 | >20 | 79 |

| 40 | >20 | 66 |

| 42 | >20 | 50 |

Data sourced from "Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors".[4]

The high aqueous solubility and good metabolic stability in human liver microsomes for compounds like 36 and 38 make them attractive candidates for further preclinical development.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the adamantane carboxamide inhibitors.

Pseudotyped Virus (pEBOV) Infectivity Assay

This assay is a critical tool for initial screening and SAR studies as it can be performed in a Biosafety Level 2 (BSL-2) laboratory.

-

Cell Plating: Vero cells are seeded in 384-well plates at a density of 3000 cells/well and incubated overnight.[9]

-

Compound Treatment: Cells are treated with the desired concentrations of the test compounds.[9]

-

Virus Infection: Pseudotyped virus, typically a vesicular stomatitis virus (VSV) core expressing the EBOV GP, is added to the wells.[9]

-

Incubation: The plates are incubated at 37°C with 5% CO2.

-

Data Analysis: After a set incubation period (e.g., 24-48 hours), viral entry is quantified by measuring the expression of a reporter gene (e.g., luciferase or GFP) encoded in the pseudovirus genome. EC50 values are calculated from the dose-response curves.

Wild-Type EBOV Plaque and Viral Yield Reduction (VYR) Assays

These assays are conducted in a high-containment Biosafety Level 4 (BSL-4) laboratory to confirm the activity against the authentic, replicative virus.

-

Cell Plating: Vero E6 cells are seeded in multi-well plates and grown to confluency.

-

Compound Treatment & Infection: The cell monolayers are treated with serial dilutions of the compounds and subsequently infected with wild-type EBOV.

-

Incubation & Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing an immobilizing agent (e.g., agarose for the plaque assay) and the respective compound concentrations.

-

Quantification:

-

Plaque Assay: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count plaques (zones of cell death). The EC50 is the concentration that reduces the number of plaques by 50%.

-

VYR Assay: After incubation, the supernatant is collected, and the amount of progeny virus is quantified, typically by TCID50 (50% tissue culture infectious dose) assay. The EC50 and EC90 are the concentrations that reduce the viral yield by 50% and 90%, respectively.

-

Cytotoxicity Assay (CC50)

This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI).

-

Cell Plating: Vero E6 cells are seeded in 96-well plates.

-

Compound Treatment: Cells are incubated with serial dilutions of the test compounds for a period that matches the duration of the antiviral assays.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity.

-

Data Analysis: The CC50 value is the compound concentration that reduces cell viability by 50% compared to untreated controls.

Aqueous Solubility Assay

-

Sample Preparation: The compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) to create a saturated solution.

-

Equilibration: The solution is shaken or agitated for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Liver Microsome Metabolic Stability Assay

-

Reaction Mixture: The test compound is incubated with liver microsomes (from human or other species) and NADPH (as a cofactor for metabolic enzymes) in a buffer solution at 37°C.

-

Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (liquid chromatography-tandem mass spectrometry) to quantify the amount of the parent compound remaining at each time point.

-

Data Calculation: The percentage of the compound remaining at the final time point is reported.

References

- 1. Item - Novel Small Molecule Therapeutics and Mechanisms of Action for the Treatment of Filovirus Diseases - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pathogenicity and virulence of Marburg virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Filovirus proteins for antiviral drug discovery: A structure/function analysis of surface glycoproteins and virus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in marburgvirus research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection - Google Patents [patents.google.com]

An In-depth Technical Guide to pEBOV-IN-1: A Potent Adamantane Carboxamide Inhibitor of Ebola Virus Cell Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pEBOV-IN-1, a representative of a novel class of adamantane carboxamide inhibitors targeting the Ebola virus (EBOV) cell entry pathway. The information presented herein is synthesized from the foundational study by Plewe et al. (2020), "Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors," published in ACS Medicinal Chemistry Letters.[1] This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in the characterization of this promising antiviral compound.

Introduction to Ebola Virus Entry and the Role of this compound

Ebola virus (EBOV), a member of the Filoviridae family, causes a severe and often fatal hemorrhagic fever in humans. The viral entry into host cells is a multi-step process and a prime target for therapeutic intervention. The EBOV glycoprotein (GP) is the sole protein on the viral surface and is crucial for mediating attachment to the host cell, entry into endosomes, and subsequent fusion of the viral and host membranes to release the viral genome into the cytoplasm.[1]

The entry process begins with the attachment of the virion to the host cell surface and its internalization, primarily through macropinocytosis.[1] Within the acidified endosome, host proteases, such as cathepsins B and L, cleave the glycan cap of GP. This cleavage primes GP to bind to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is located in the membrane of late endosomes and lysosomes.[1] The interaction between the cleaved GP and NPC1 triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral nucleocapsid into the cytoplasm, initiating infection.[1]

This compound belongs to a class of adamantane carboxamides that have been identified as potent inhibitors of EBOV cell entry. These compounds directly target the EBOV glycoprotein, preventing the necessary conformational changes required for membrane fusion.[1]

Quantitative Inhibitory Data

The inhibitory activity of the adamantane carboxamide series, including compounds representative of this compound's potency, was evaluated using pseudotyped and wild-type Ebola virus infectivity assays. The data from Plewe et al. (2020) is summarized below.[1] The compound referred to as This compound in this guide is analogous to the most potent compounds in this series, such as compound 35 , which exhibited an EC50 of 0.014 µM in the pEBOV assay.

| Compound ID | pEBOV EC50 (µM) | wt-EBOV EC50 (µM) | CC50 (µM) | Hill Slope |

| 1 | 3.9 | ND | >100 | 1.1 |

| 2 | 0.38 | ND | >100 | 1.3 |

| 21 | 0.021 | 0.178 | >100 | 2.1 |

| 31 | 0.015 | 0.145 | >100 | 2.2 |

| 33 | 0.015 | 0.135 | >100 | 2.4 |

| 35 | 0.014 | 0.125 | >100 | 2.3 |

| 38 | 0.027 | 0.210 | >100 | 1.9 |

ND: Not Determined

Mechanism of Action

X-ray co-crystallography studies of a lead adamantane carboxamide (compound 38 ) in complex with the EBOV GP trimer have elucidated the mechanism of inhibition.[1] These compounds bind to a hydrophobic pocket at the interface of the GP1 and GP2 subunits. This binding site is also recognized by other known small molecule inhibitors of EBOV entry.[1]

The binding of the adamantane carboxamide to this pocket displaces a polypeptide loop of GP1, referred to as the "DFF lid" (residues 192-194).[1] This displacement alters the conformation of the GP trimer, thereby preventing the necessary structural rearrangements for membrane fusion. The inhibition is thought to occur through an allosteric mechanism, where the binding of one inhibitor molecule to a GP1-GP2 dimer enhances the binding of subsequent inhibitor molecules to the other dimers within the trimeric complex, leading to a complete shutdown of GP's fusogenic activity.[1] This cooperative binding is suggested by the steep Hill slopes observed in the concentration-response curves.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and related adamantane carboxamides.[1]

Pseudotyped Ebola Virus (pEBOV) Infectivity Assay

This assay utilizes a vesicular stomatitis virus (VSV) core pseudotyped with the EBOV glycoprotein, expressing a luciferase reporter gene to quantify viral entry.

-

Cell Seeding: Vero cells are seeded at a density of 2 x 104 cells per well in a 96-well plate and incubated overnight at 37°C with 5% CO2.

-

Compound Preparation: A serial dilution of the test compounds is prepared in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium.

-

Treatment and Infection: The cell culture medium is removed from the Vero cells and replaced with the medium containing the diluted test compounds. The cells are then infected with the pEBOV luciferase reporter virus.

-

Incubation: The plates are incubated for 24 hours at 37°C with 5% CO2.

-

Lysis and Luciferase Measurement: After incubation, the medium is removed, and cells are lysed. The luciferase substrate is added to the cell lysate, and the luminescence is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO-treated control wells. The EC50 values are determined by fitting the data to a four-parameter logistic regression model.

Wild-Type Ebola Virus (wt-EBOV) Plaque Assay

This assay is performed under Biosafety Level 4 (BSL-4) conditions to assess the efficacy of the inhibitors against authentic, replication-competent EBOV.

-

Cell Seeding: Vero E6 cells are seeded in 6-well plates and grown to confluency.

-

Compound and Virus Preparation: Serial dilutions of the test compounds are prepared. The compounds are pre-incubated with a known titer of wt-EBOV for 1 hour at 37°C.

-

Infection: The cell culture medium is removed from the Vero E6 cells, and the cells are infected with the virus-compound mixture.

-

Adsorption and Overlay: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing 0.5% methylcellulose and the respective compound concentration.

-

Incubation: The plates are incubated for 7-10 days at 37°C with 5% CO2 until plaques are visible.

-

Fixation and Staining: The cells are fixed with 10% neutral-buffered formalin and stained with 0.5% crystal violet.

-

Plaque Counting and Data Analysis: The plaques are counted, and the percentage of inhibition is calculated relative to the untreated virus control. The EC50 values are determined from the dose-response curves.

EBOV GP Expression, Purification, and X-ray Crystallography

This protocol outlines the steps to obtain the crystal structure of EBOV GP in complex with an inhibitor.

-

Protein Expression: The ectodomain of the EBOV glycoprotein is expressed in mammalian cells (e.g., HEK293) using a suitable expression vector.

-

Purification: The secreted GP is purified from the cell culture supernatant using affinity chromatography (e.g., Strep-Tactin or Ni-NTA) followed by size-exclusion chromatography.

-

Complex Formation: The purified GP is incubated with an excess of the adamantane carboxamide inhibitor.

-

Crystallization: The GP-inhibitor complex is concentrated and subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperature).

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is solved by molecular replacement using a known GP structure as a search model and refined to yield the final atomic coordinates.

Experimental and Logical Workflow

The discovery and characterization of the adamantane carboxamide inhibitors followed a logical progression from initial screening to detailed mechanistic studies.

Conclusion

The adamantane carboxamide chemical series, represented by the potent inhibitor this compound, demonstrates significant promise as a novel class of anti-Ebola virus agents. These compounds exhibit low nanomolar efficacy in inhibiting EBOV cell entry by directly binding to the viral glycoprotein and allosterically preventing membrane fusion. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of these compounds as potential therapeutics for Ebola virus disease.

References

pEBOV-IN-1: A Technical Guide to its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of pEBOV-IN-1, a promising small molecule inhibitor of the Ebola virus (EBOV). This compound, also identified as compound 2 in seminal research, belongs to a novel class of adamantane carboxamides that demonstrate potent inhibition of Ebola virus entry into host cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the inhibitor's mechanism of action and relevant experimental workflows.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency and cytotoxic profile of this compound and its optimized analogue, compound 38, were evaluated in various in vitro assays. The data, summarized below, highlights the significant inhibitory activity against both pseudotyped and wild-type Ebola virus.

| Compound | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound (Comp 2) | pEBOV-luc | Vero | 0.38 | >25 | >66 | [1] |

| Compound 38 | pEBOV-luc | Vero | 0.015 | >25 | >1667 | [1] |

| Compound 38 | wtEBOV-GFP | Vero E6 | 0.180 | >25 | >139 | [1] |

pEBOV-luc: Pseudotyped Vesicular Stomatitis Virus expressing Ebola virus glycoprotein and luciferase reporter. wtEBOV-GFP: Wild-type Ebola virus expressing Green Fluorescent Protein.

Mechanism of Action: Inhibition of Ebola Virus Glycoprotein (GP)

This compound and its analogues function as direct inhibitors of the Ebola virus glycoprotein (GP), a critical component for viral entry into host cells[1]. The GP mediates attachment to the cell surface and subsequent fusion of the viral and host cell membranes. By binding to GP, these adamantane carboxamides prevent the necessary conformational changes required for membrane fusion, thus halting the infection process at an early stage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Pseudotyped Ebola Virus (pEBOV) Luciferase Assay

This assay provides a safe and quantitative method to screen for inhibitors of EBOV entry in a BSL-2 environment.

Workflow:

Detailed Steps:

-

Cell Seeding: Vero cells are seeded into 96-well plates at a density that ensures they are sub-confluent at the time of infection.

-

Compound Treatment: The following day, the cell culture medium is replaced with medium containing serial dilutions of this compound. Control wells receive medium with DMSO at the same concentration as the compound-treated wells.

-

Infection: A predetermined amount of vesicular stomatitis virus (VSV) pseudotyped with the Ebola virus glycoprotein and expressing a luciferase reporter gene (pEBOV-luc) is added to each well.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 48 to 72 hours to allow for viral entry and expression of the luciferase reporter gene.

-

Lysis and Luminescence Reading: After incubation, a luciferase substrate is added to the cells, and the luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is normalized to the control wells, and the half-maximal effective concentration (EC50) is calculated by fitting the data to a dose-response curve.

Wild-Type Ebola Virus (wtEBOV) GFP Assay

This assay confirms the inhibitory activity of the compounds against the authentic, replication-competent Ebola virus in a BSL-4 facility.

Workflow:

References

Preliminary Efficacy of pEBOV-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of pEBOV-IN-1, a promising inhibitor of Ebola virus (EBOV) entry. The information presented herein is synthesized from foundational studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Efficacy and Cytotoxicity

The adamantane carboxamide chemical series, from which this compound originates, has demonstrated potent inhibitory activity against both pseudotyped and wild-type Ebola virus. The efficacy is quantified by the half-maximal effective concentration (EC50), while the compound's safety profile is assessed by the half-maximal cytotoxic concentration (CC50). The ratio of these two values provides the Selectivity Index (SI), a critical measure of a drug's therapeutic window.

This compound (Compound 2) is identified as an inhibitor of pseudotyped Ebola virus (pEBOV) with an EC50 value of 0.38 μM[1]. Further studies on optimized analogs within this series have shown even greater potency.

| Compound | pEBOV EC50 (nM)[2] | EBOV EC50 (nM)[2] | CC50 (µM) | Selectivity Index (SI) |

| This compound (Comp 2) | 380 | ND | ND | ND |

| Analog 36 | 15 | 240 | >20 | 34 (SI90)[2] |

| Analog 38 | 14 | 120 | >20 | 77 (SI90)[2] |

| Analog 40 | 14 | 140 | >20 | 40 (SI90)[2] |

| Analog 42 | 14 | 100 | >22 | 221 (SI50)[2] |

ND: Not Determined in the primary cited study. SI90 and SI50 refer to the Selectivity Index calculated using the EC90 and EC50 values for wild-type EBOV, respectively.

Mechanism of Action: Inhibition of EBOV Glycoprotein (GP)

This compound and its analogs target the Ebola virus glycoprotein (GP), a critical component for viral entry into host cells. X-ray cocrystallography has confirmed that these adamantane carboxamides directly bind to the EBOV GP, establishing it as the definitive target[2]. This interaction inhibits the conformational changes in GP that are necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry.

The Ebola virus entry process is a multi-step cascade that begins with attachment to the host cell surface, followed by macropinocytosis. Inside the endosome, host proteases, such as cathepsins, cleave the GP, exposing its receptor-binding site. The cleaved GP then interacts with the endosomal receptor, Niemann-Pick C1 (NPC1), which triggers membrane fusion and the release of the viral nucleocapsid into the cytoplasm. By binding to GP, this compound and its analogs interfere with this pathway prior to membrane fusion.

Experimental Protocols

The preliminary efficacy of this compound was determined using a pseudotyped virus (pEBOV) infectivity assay, with cytotoxicity assessed in parallel to determine the selectivity of the compound.

pEBOV Infectivity Assay

This assay utilizes a safe, replication-deficient vesicular stomatitis virus (VSV) core that expresses the Ebola virus glycoprotein (GP) on its surface and contains a reporter gene, such as luciferase. The infectivity of this pseudotyped virus is dependent on the function of the EBOV GP.

Protocol Outline:

-

Cell Seeding: Vero cells, or another susceptible cell line, are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to various concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.

-

Treatment: The cell culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound.

-

Infection: A standardized amount of pEBOV expressing luciferase is added to each well. Control wells include cells with no virus, cells with virus and no compound, and cells with a control pseudovirus (e.g., pVSV) to assess non-specific inhibition.

-

Incubation: The plates are incubated for a period sufficient for viral entry and reporter gene expression (typically 24-48 hours).

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry and gene expression, is measured using a luminometer.

-

Data Analysis: The luminescence readings are normalized to the untreated virus control, and the EC50 value is calculated using a dose-response curve.

Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay is performed in parallel with the infectivity assay to measure the effect of the compound on the metabolic activity of the host cells, which is an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Identical plates to the infectivity assay are prepared with Vero cells.

-

Compound Treatment: The cells are treated with the same serial dilutions of this compound. No virus is added to these wells.

-

Incubation: The plates are incubated for the same duration as the infectivity assay.

-

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (e.g., MTS) is added to each well.

-

Incubation: The plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are normalized to the untreated cell control, and the CC50 value is determined from the dose-response curve.

Conclusion

The preliminary studies on this compound and its analogs from the adamantane carboxamide series reveal a class of potent inhibitors of Ebola virus entry. With low nanomolar efficacy against both pseudotyped and wild-type EBOV and a favorable selectivity index, these compounds represent a promising starting point for the development of novel anti-Ebola therapeutics. Their well-defined mechanism of action, targeting the viral glycoprotein, provides a solid foundation for further optimization and preclinical development. The experimental protocols outlined in this guide serve as a basis for the continued evaluation of these and other EBOV entry inhibitors.

References

pEBOV-IN-1: A Technical Guide to its Application as a Probe for Ebola Virus Fusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The entry of EBOV into host cells is a complex process mediated by the viral glycoprotein (GP), making it a prime target for therapeutic intervention. Understanding the intricate mechanisms of GP-mediated membrane fusion is critical for the development of effective antiviral strategies. pEBOV-IN-1, an adamantane carboxamide derivative, has emerged as a potent inhibitor of EBOV entry. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its utility as a molecular probe to dissect the EBOV fusion process.

This compound: An Inhibitor of EBOV Glycoprotein

This compound, also identified as compound 2 in its discovery study, is a small molecule inhibitor belonging to the adamantane carboxamide chemical series.[1] This class of compounds has been shown to directly bind to the Ebola virus glycoprotein (GP), thereby inhibiting viral entry into host cells.[1][2]

Mechanism of Action

Structural studies of a lead compound from the same chemical series have provided insights into the mechanism of inhibition. These inhibitors bind to the EBOV GP, targeting it directly to prevent the conformational changes necessary for membrane fusion.[1][2] This interaction effectively halts the viral entry process, making this compound and related compounds valuable tools for studying the dynamics of GP-mediated fusion.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various assays. The data presented below is derived from studies using pseudotyped vesicular stomatitis virus (VSV) expressing EBOV GP (pEBOV) and wild-type EBOV.

| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |

| This compound (Compound 2) | pEBOV Infectivity | Not Specified | ~0.39 | [1] |

| Lead Adamantane Carboxamides | pEBOV Infectivity | Not Specified | 0.010 - 0.015 | [1][2] |

| Lead Adamantane Carboxamides | Wild-type EBOV | Not Specified | Low hundred nM | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its analogs.

Pseudotyped Virus (pEBOV) Infectivity Assay

This assay is a cornerstone for screening and characterizing inhibitors of EBOV entry in a BSL-2 environment. It utilizes a replication-deficient vesicular stomatitis virus (VSV) or a lentivirus in which the native envelope glycoprotein is replaced with the EBOV GP.[3] The pseudovirus often contains a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for quantitative measurement of viral entry.[3][4]

Materials:

-

HEK293T cells (for pseudovirus production)

-

Plasmids: EBOV GP expression plasmid, packaging plasmid (e.g., VSVΔG or lentiviral backbone), and reporter plasmid (e.g., luciferase)

-

Transfection reagent

-

This compound or other test compounds

-

Cell culture medium and supplements

-

Luciferase assay reagent[4]

-

Luminometer

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the EBOV GP expression plasmid, the packaging plasmid, and the reporter plasmid using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours to allow for pseudovirus production.

-

Harvest the supernatant containing the pseudotyped viral particles.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

The pseudovirus stock can be stored at -80°C.

-

-

Inhibition Assay:

-

Seed target cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.

-

Add the pEBOV supernatant to the wells containing the cells and compound.

-

Incubate for 48-72 hours at 37°C.

-

-

Data Analysis:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[4]

-

Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

-

Determine the half-maximal effective concentration (EC50) by fitting the dose-response data to a suitable curve.

-

Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.[6] By adding the inhibitor at different time points relative to viral infection, one can distinguish between inhibitors of attachment, entry/fusion, and post-entry steps.[7]

Materials:

-

Target cells

-

Pseudotyped or wild-type EBOV

-

This compound

-

Cell culture supplies

Protocol:

-

Seed target cells in a multi-well plate.

-

Synchronize infection by pre-chilling the cells and virus at 4°C for 1 hour to allow attachment but not entry.

-

Initiate infection by shifting the temperature to 37°C.

-

Add this compound at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6 hours).

-

After a set incubation period (e.g., 48 hours), quantify viral infection (e.g., by luciferase activity or plaque assay).

-

Plot the percentage of inhibition against the time of addition. A loss of inhibitory effect after a certain time point suggests that the compound targets a step that has already occurred. For an entry inhibitor like this compound, the inhibitory effect is expected to be lost shortly after the virus has entered the cells.

Visualizations

EBOV Entry and Fusion Pathway

Caption: Overview of the Ebola virus entry and fusion pathway within a host cell.

This compound Mechanism of Action

Caption: this compound binds to the prefusion conformation of EBOV GP, inhibiting fusion.

Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for the screening and characterization of EBOV entry inhibitors.

Conclusion

This compound and the broader class of adamantane carboxamides represent a significant advancement in the quest for small molecule inhibitors of Ebola virus entry. Their direct interaction with the viral glycoprotein provides a powerful tool for probing the conformational dynamics of GP-mediated membrane fusion. The experimental protocols and data presented in this guide offer a framework for researchers to utilize this compound as a probe to further elucidate the intricacies of EBOV entry and to accelerate the development of novel antiviral therapeutics.

References

- 1. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel Ebola virus expressing luciferase allows for rapid and quantitative testing of antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an Enzyme-Linked Immunosorbent Assay to Determine the Expression Dynamics of Ebola Virus Soluble Glycoprotein during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening of Ebola Virus Entry Inhibitors Using a pEBOV-IN-1 Pseudotyped Virus Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction The Ebola virus (EBOV) is a highly pathogenic agent responsible for severe hemorrhagic fever, necessitating Biosafety Level 4 (BSL-4) containment for research with the live virus.[1] This stringent requirement limits the scope and speed of antiviral research. To overcome this barrier, pseudotyped virus systems have been developed, which can be safely handled in BSL-2 laboratories.[2][3] These systems utilize a replication-defective viral core, such as that from Vesicular Stomatitis Virus (VSV) or a lentivirus, which is engineered to express the EBOV glycoprotein (GP) on its surface and carry a reporter gene like luciferase.[1][4][5] The entry mechanism of these pseudoviruses into host cells mimics that of the authentic Ebola virus, making them an excellent platform for studying viral entry and screening for inhibitors.[6][7] pEBOV-IN-1 is a known inhibitor of pseudotyped Ebola virus (pEBOV) entry, acting on the viral glycoprotein to block infection.[8][9] This document provides a detailed protocol for producing EBOV-pseudotyped viruses and using them in a luciferase-based assay to quantify the inhibitory activity of compounds like this compound.

Signaling Pathway and Mechanism of Action

The entry of the Ebola virus into a host cell is a multi-step process. The viral glycoprotein (GP) mediates attachment to the cell surface, followed by internalization into endosomes via macropinocytosis.[4] Within the low-pH environment of the endosome, host cathepsin proteases cleave the GP, exposing the receptor-binding site. The cleaved GP then binds to the intracellular Niemann-Pick C1 (NPC1) receptor, which triggers conformational changes leading to the fusion of the viral and endosomal membranes.[4] This fusion event releases the viral genome into the cytoplasm to initiate replication. This compound is an entry inhibitor that targets the EBOV glycoprotein, disrupting this pathway and preventing infection.[9]

Figure 1: Ebola virus entry pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the viral activity.[10]

| Compound | Assay Type | Target | EC50 / IC50 | Reference |

| This compound | pEBOV Cell Entry | Ebola Virus Glycoprotein | 0.38 µM (EC50) | [8][9] |

Experimental Workflow

The overall process involves three main stages: production of the pseudovirus, titration to determine the optimal viral dose for the assay, and performing the inhibition assay with the test compound.

Figure 2: Step-by-step experimental workflow for the this compound inhibition assay.

Detailed Experimental Protocols

This protocol is based on the widely used VSV pseudotyping system.[5][11]

Part A: Production of EBOV-Pseudotyped Virus (pEBOV)

-

Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask so they reach 70-80% confluency on the day of transfection.[12]

-

Transfection: Co-transfect the HEK293T cells with plasmids encoding:

-

Ebola Virus Glycoprotein (EBOV-GP)

-

A VSV backbone plasmid lacking the G gene and containing a luciferase reporter (pVSV-ΔG-Luc)

-

(Optional, for initial virus stock generation) A plasmid for VSV-G to create a G-complemented virus stock.[5] Use a suitable transfection reagent (e.g., FuGENE, Lipofectamine) according to the manufacturer's instructions.

-

-

Incubation: Incubate the transfected cells for 24-48 hours at 37°C with 5% CO2.[1]

-

Harvesting: Collect the cell culture supernatant, which contains the pseudovirus particles.

-

Clarification: Centrifuge the supernatant at a low speed (e.g., 3,000 x g for 10 minutes) to pellet cell debris.

-

Filtration & Storage: Filter the clarified supernatant through a 0.45 µm filter. Aliquot the virus and store at -80°C.[12][13]

Part B: Titration of pEBOV

-

Cell Seeding: Seed a susceptible target cell line (e.g., Vero E6, Huh-7) in a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.[11]

-